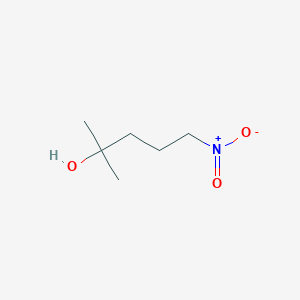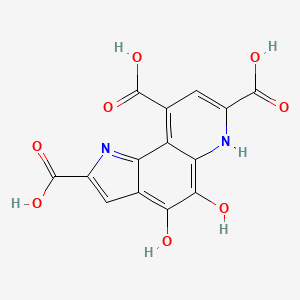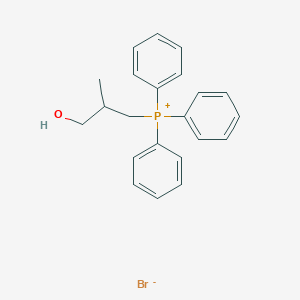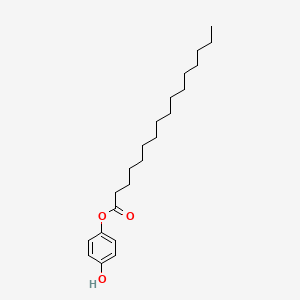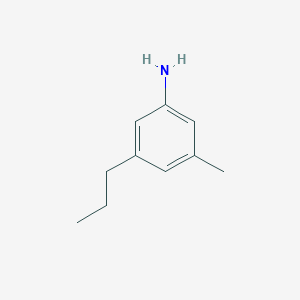
3-Methyl-5-propylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-propylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a benzene ring substituted with a methyl group at the third position and a propyl group at the fifth position, along with an amino group (-NH2) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-5-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-5-propylbenzene to form 3-methyl-5-propylnitrobenzene, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The nitration step is carried out in a controlled environment to ensure safety and efficiency, followed by catalytic hydrogenation for the reduction step. The use of continuous flow reactors and advanced separation techniques can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-5-propylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
科学研究应用
3-Methyl-5-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
作用机制
The mechanism of action of 3-methyl-5-propylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of proteins and other biomolecules, leading to various physiological effects .
相似化合物的比较
Similar Compounds
Aniline: The parent compound with only an amino group attached to the benzene ring.
3-Methylaniline: Similar structure but with a methyl group
属性
CAS 编号 |
83186-92-9 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
3-methyl-5-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-8(2)6-10(11)7-9/h5-7H,3-4,11H2,1-2H3 |
InChI 键 |
MDFOPYPIJXQECW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC(=C1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



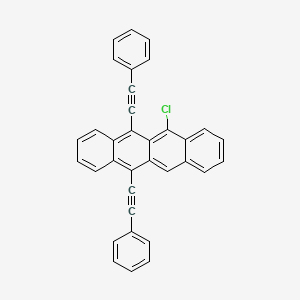
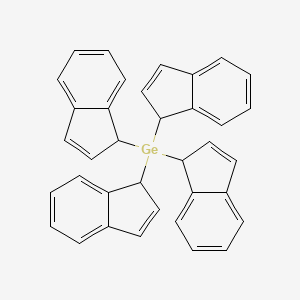
silane](/img/structure/B14429194.png)
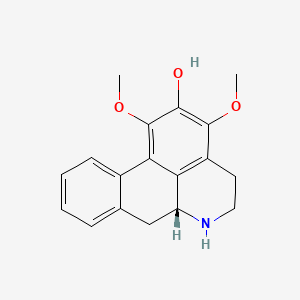
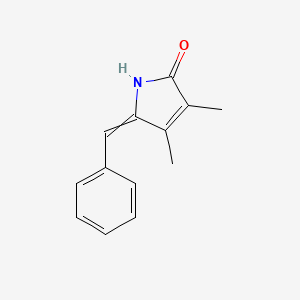

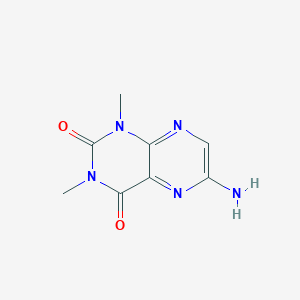
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
